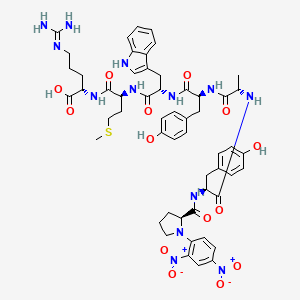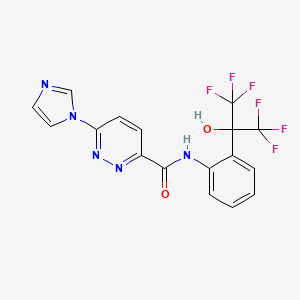
STING agonist-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STING agonist-21 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines that help in immune defense . This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of STING agonist-21 involves several synthetic steps. One common method includes the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The film is hydrated with an aqueous ammonium sulfate solution, followed by vortexing and ultrasound treatment until a light blue opalescence appears . This method ensures high encapsulation efficiency and stability under refrigeration conditions .
Industrial Production Methods: For industrial production, the preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG) 300 and Tween 80, and finally adding double-distilled water (ddH2O) to achieve the desired concentration . This method ensures the compound’s stability and effectiveness for large-scale production .
化学反応の分析
Types of Reactions: STING agonist-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced activity and stability. These modifications help in improving the compound’s effectiveness in activating the STING pathway .
科学的研究の応用
STING agonist-21 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of immune activation and the role of the STING pathway in various biological processes . In biology, it is used to investigate the interactions between the innate and adaptive immune systems . In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it enhances the immune response against tumor cells . Additionally, it has applications in the industry for developing new immunotherapeutic drugs and delivery systems .
作用機序
STING agonist-21 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane . Upon binding, STING undergoes a conformational change and activates the TANK-binding kinase 1 (TBK1) and inhibitor of κB kinases (IKKs) . This activation leads to the phosphorylation and activation of the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB) . These transcription factors then induce the production of type I interferons and pro-inflammatory cytokines, which enhance the immune response .
類似化合物との比較
STING agonist-21 is unique compared to other STING agonists due to its specific modifications that enhance its stability and activity . Similar compounds include MSA-2, a non-nucleotide STING agonist, and various benzo[b]thiophene-2-carboxamide derivatives . These compounds also activate the STING pathway but differ in their chemical structures and mechanisms of action . This compound’s unique modifications make it a promising candidate for further research and development in immunotherapy .
特性
分子式 |
C17H11F6N5O2 |
|---|---|
分子量 |
431.29 g/mol |
IUPAC名 |
N-[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-6-imidazol-1-ylpyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11F6N5O2/c18-16(19,20)15(30,17(21,22)23)10-3-1-2-4-11(10)25-14(29)12-5-6-13(27-26-12)28-8-7-24-9-28/h1-9,30H,(H,25,29) |
InChIキー |
COFASYKPDRGFKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


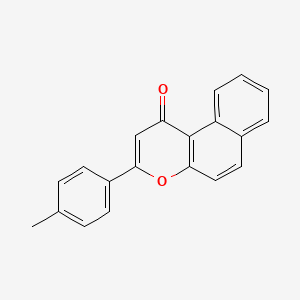
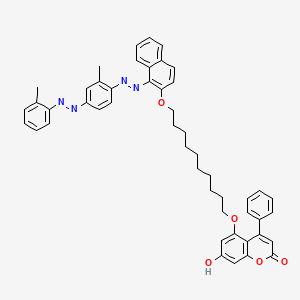
![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)
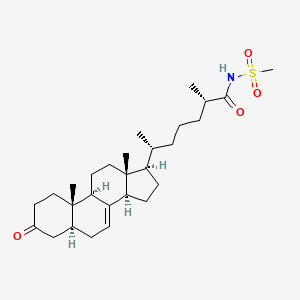
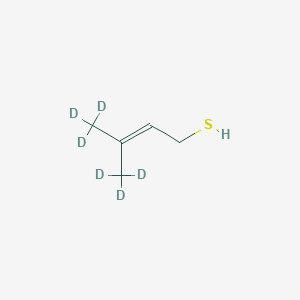

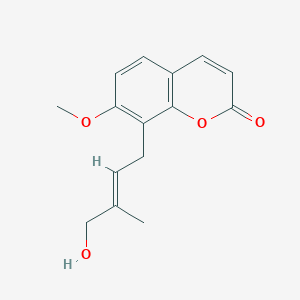
![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
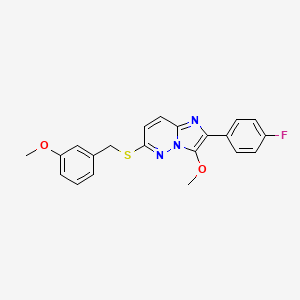
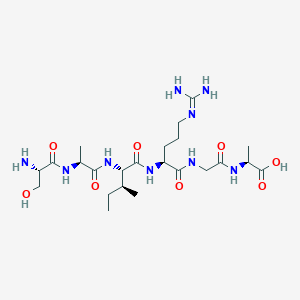

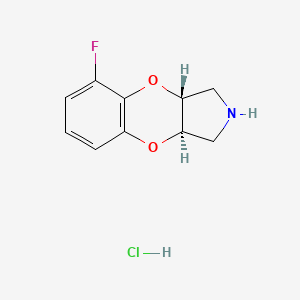
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
